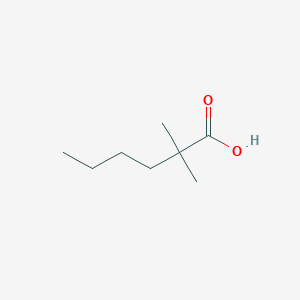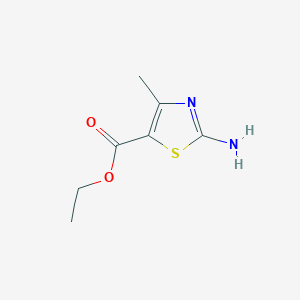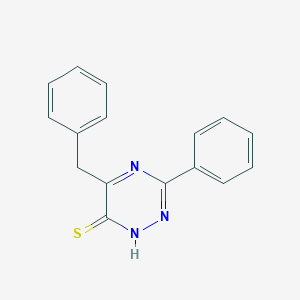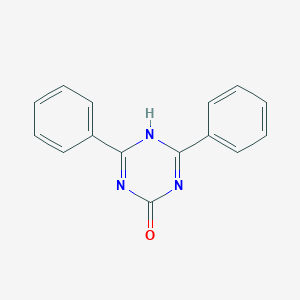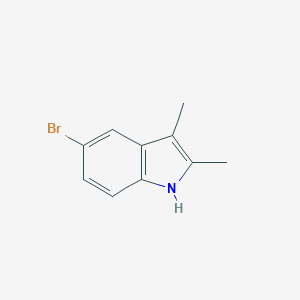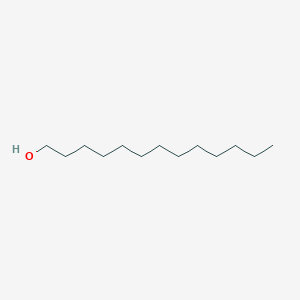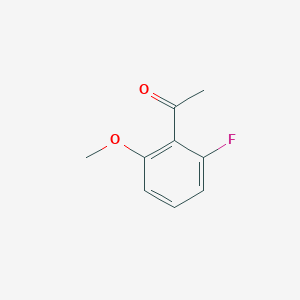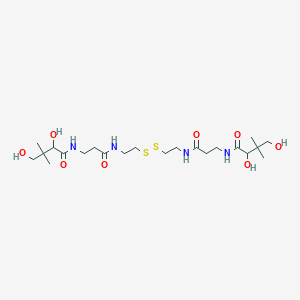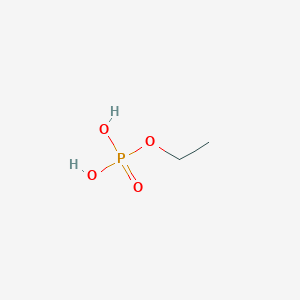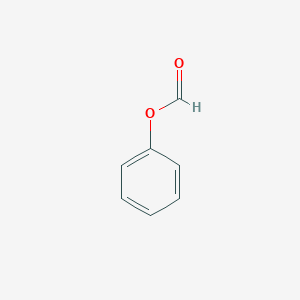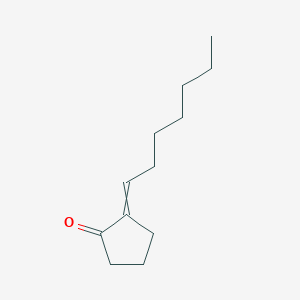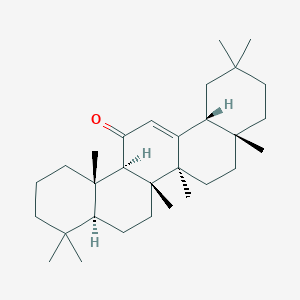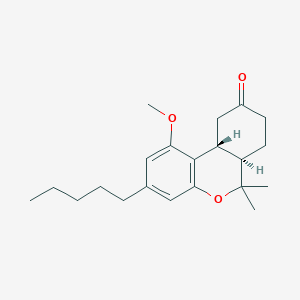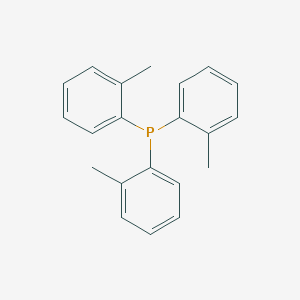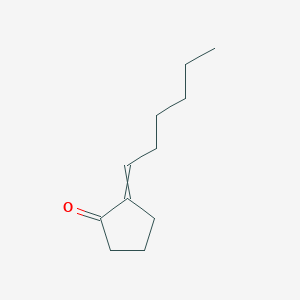
Cyclopentanone, 2-hexylidene-
Übersicht
Beschreibung
Cyclopentanone, 2-hexylidene-, also known as 2-hexylcyclopentanone, is a cyclic ketone that has been widely used in scientific research applications. It is a colorless liquid that has a fruity odor and is highly flammable. This compound is synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of Cyclopentanone, 2-hexylidene-, is not well understood. It is believed to act as a chiral auxiliary in various chemical reactions. It has been used in the synthesis of chiral ligands for asymmetric catalysis. The compound has also been shown to have antibacterial activity against various strains of bacteria.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Cyclopentanone, 2-hexylidene-, have not been extensively studied. It has been shown to have low toxicity in various animal models. The compound has also been shown to have low acute toxicity in rats and mice.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Cyclopentanone, 2-hexylidene-, in lab experiments include its availability, low cost, and ease of synthesis. The compound is also stable under normal laboratory conditions. The limitations of using this compound include its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for research involving Cyclopentanone, 2-hexylidene-. One area of research is the development of new synthetic methods for the compound. Another area of research is the synthesis of new chiral ligands for asymmetric catalysis using Cyclopentanone, 2-hexylidene-, as a starting material. The compound could also be used in the synthesis of new pharmaceuticals and agrochemicals. Further studies are needed to determine the mechanism of action and potential therapeutic uses of this compound.
Conclusion:
Cyclopentanone, 2-hexylidene-, is a cyclic ketone that has been widely used in scientific research applications. The compound can be synthesized using various methods and has been used as a chiral building block in the synthesis of various organic compounds. The mechanism of action and physiological effects of the compound have not been extensively studied. The compound has several advantages and limitations for lab experiments, and there are several future directions for research involving this compound.
Wissenschaftliche Forschungsanwendungen
Cyclopentanone, 2-hexylidene-, has been used in various scientific research applications. It is used as a chiral building block in the synthesis of various organic compounds. It has been used as a starting material for the synthesis of chiral ligands for asymmetric catalysis. It has also been used in the synthesis of natural products such as (-)-huperzine A, a potent acetylcholinesterase inhibitor that is used in the treatment of Alzheimer's disease. Cyclopentanone, 2-hexylidene-, has also been used in the synthesis of various pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
17373-89-6 |
|---|---|
Produktname |
Cyclopentanone, 2-hexylidene- |
Molekularformel |
C₁₁H₁₈O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
2-hexylidenecyclopentan-1-one |
InChI |
InChI=1S/C11H18O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h7H,2-6,8-9H2,1H3 |
InChI-Schlüssel |
WZPGQHVPSKTELT-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCC/C=C\1/CCCC1=O |
SMILES |
CCCCCC=C1CCCC1=O |
Kanonische SMILES |
CCCCCC=C1CCCC1=O |
Dichte |
d44 0.92 0.907-0.914 |
Andere CAS-Nummern |
103517-11-9 17373-89-6 |
Physikalische Beschreibung |
Pale yellowish oily liquid; powerful warm-floral and green-fruity odour with spicy herbaceous undertones |
Piktogramme |
Irritant |
Löslichkeit |
insoluble in water; soluble in oils Miscible at room temperature (in ethanol) |
Synonyme |
2-Hexylidene-cyclopentanone; 2-(Hexylidene)-1-cyclopentanone; 2-Hexylidenecyclopentanone |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

